![molecular formula C24H32O5 B240909 7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one, also known as Citrus flavonoid, is a natural compound found in citrus fruits such as oranges, lemons, and grapefruits. This compound has gained attention in scientific research due to its potential health benefits.
Wirkmechanismus
The mechanism of action of 7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one flavonoid is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also scavenges free radicals and reduces oxidative stress, which can contribute to the development of chronic diseases.
Biochemical and Physiological Effects:
This compound flavonoid has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, improve endothelial function, and lower blood pressure. It also enhances insulin sensitivity and glucose uptake in cells, which can help prevent the development of diabetes. In addition, it has been found to improve cognitive function and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one flavonoid in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available and can be easily synthesized using various methods. However, one limitation is the variability in the composition of the compound depending on the source and extraction method. This can affect the reproducibility of experimental results.
Zukünftige Richtungen
There are several future directions for research on 7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one flavonoid. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another area of research is the development of novel synthesis methods to improve the purity and yield of the compound. Additionally, the use of this compound flavonoid in combination with other natural compounds or drugs may enhance its therapeutic effects.
Conclusion:
In conclusion, this compound flavonoid is a natural compound found in citrus fruits that has gained attention in scientific research due to its potential health benefits. It has anti-inflammatory, antioxidant, and anticancer properties, and has been found to improve cardiovascular health, reduce the risk of diabetes, and enhance cognitive function. While there are advantages and limitations to using this compound flavonoid in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one flavonoid can be synthesized from various citrus fruits using different methods. One method involves the extraction of the compound from the fruit peel using solvents such as ethanol or methanol. Another method involves the use of high-performance liquid chromatography (HPLC) to isolate the compound from the fruit extract. The purity of the compound can be further improved using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one flavonoid has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to improve cardiovascular health, reduce the risk of diabetes, and enhance cognitive function.
Eigenschaften
Molekularformel |
C24H32O5 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
7-[[(1S,2S,6S,8aS)-2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H32O5/c1-22(2)18-9-12-24(4,27)19(23(18,3)11-10-20(22)25)14-28-16-7-5-15-6-8-21(26)29-17(15)13-16/h5-8,13,18-20,25,27H,9-12,14H2,1-4H3/t18?,19-,20+,23+,24+/m1/s1 |
InChI-Schlüssel |
WNANPKYNOALKIV-KKNCLZAPSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C(C1CC[C@]([C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)(C)C)O |
SMILES |
CC1(C2CCC(C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C |
Kanonische SMILES |
CC1(C2CCC(C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)
![Methyl [2-chloro-6-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B240839.png)
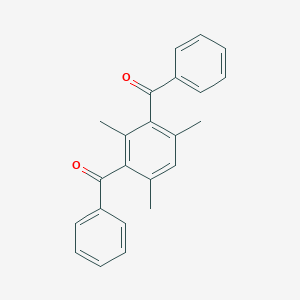
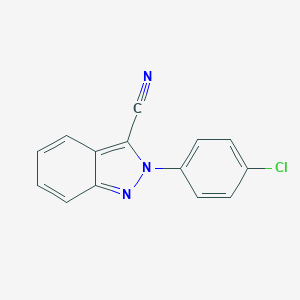

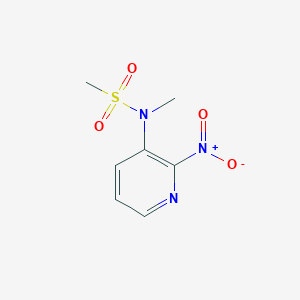
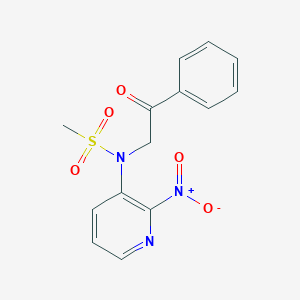

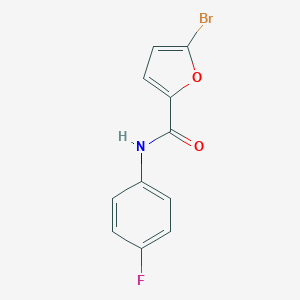

![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)